(Rac)-Pregabalin-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Pregabalin-d10 is a deuterated form of pregabalin, a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The “d10” indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in pharmacokinetic studies by providing a distinct mass difference for detection in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Pregabalin-d10 typically involves the incorporation of deuterium into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the pregabalin structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Ensuring efficient incorporation of deuterium while maintaining the integrity of the pregabalin structure.
Purification: Using techniques such as chromatography to isolate the desired deuterated product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Pregabalin-d10 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(Rac)-Pregabalin-d10 has several applications in scientific research:
Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.
Metabolic Studies: Understanding how the body metabolizes pregabalin and its deuterated form.
Drug Development: Investigating the effects of deuterium substitution on the pharmacological properties of pregabalin.
Biological Research: Studying the interactions of this compound with various biological targets.
Mechanism of Action
(Rac)-Pregabalin-d10, like pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are involved in pain and seizure pathways. The deuterium substitution does not significantly alter the mechanism of action but can affect the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The non-deuterated form of (Rac)-Pregabalin-d10.
Gabapentin: Another medication used for similar indications but with a different chemical structure.
Deuterated Drugs: Other deuterated compounds used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic and metabolic studies. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pregabalin.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |
InChI Key |
AYXYPKUFHZROOJ-ZVKOAREQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.